molecular formula C13H24O2 B14533354 Tridec-10-enoic acid CAS No. 62472-82-6

Tridec-10-enoic acid

Cat. No.: B14533354
CAS No.: 62472-82-6
M. Wt: 212.33 g/mol
InChI Key: ZIHLXQITVVESIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridec-10-enoic acid is a straight-chain, monounsaturated fatty acid classified among the long-chain fatty acids, characterized by an aliphatic tail of 13 carbon atoms with a double bond at the 10th position . With a molecular formula of C13H24O2 and an average molecular weight of 212.33 g/mol, this compound is a very weakly acidic organic molecule . It falls under the broader taxonomic class of fatty acyl compounds, specifically as an unsaturated straight-chain fatty acid . As a research chemical, it serves as a valuable reference standard and starting material in synthetic organic chemistry and lipidomics research. Scientists utilize it to investigate the properties and behaviors of medium to long-chain unsaturated fatty acids, including their physicochemical characteristics and metabolic pathways. This product is specifically labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain stability and purity . Researchers can request the available safety data sheet for detailed handling and hazard information, which includes standard precautionary statements .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62472-82-6

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

tridec-10-enoic acid

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h3-4H,2,5-12H2,1H3,(H,14,15)

InChI Key

ZIHLXQITVVESIF-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCC(=O)O

Origin of Product

United States

Biological Occurrences and Systemic Associations of Tridec 10 Enoic Acid

Endogenous Presence and Metabolic Profiles

Tridec-10-enoic acid has been identified within the complex milieu of the human body, specifically in serum, and is recognized as a metabolite of long-chain fatty acids. Its presence and concentration are linked to various systemic metabolic states.

Identification in Serum Metabolomics

Untargeted metabolomics analyses of blood serum have successfully identified this compound. nih.govnih.gov In one study, this compound was detected as part of a comprehensive analysis of serum metabolites in patients with coronary artery disease (CAD) and diabetes mellitus (DM). nih.govnih.gov This identification is crucial for understanding the metabolic pathways and potential biomarkers associated with different health conditions. plos.org

Classification as a Long-Chain Fatty Acid Metabolite

This compound is classified as a long-chain fatty acid (LCFA). nih.govimrpress.com LCFAs can be sourced from dietary intake or synthesized by certain gut microbes. nih.gov These fatty acids are integral components of various biological processes.

Correlation with Systemic Metabolic States

Research has indicated a correlation between the levels of this compound and specific systemic metabolic states. For instance, a study on patients with coronary artery disease and diabetes mellitus who were taking metformin (B114582) showed a decrease in serum levels of this compound. nih.govimrpress.comresearchgate.net This suggests a potential link between this fatty acid and the metabolic regulation influenced by conditions like diabetes and the use of medications such as metformin. nih.govimrpress.com The enrichment of this compound has been suggested to potentially worsen the 5-year prognosis of CAD-DM patients, possibly by promoting inflammation. nih.gov

Gut Microbiome Interactions and Dietary Influences

The gut microbiome plays a significant role in the presence and metabolism of this compound. This fatty acid can be of microbial origin, and its levels are associated with the composition of the gut microbiota.

Microbial Origin and Commensal Species (e.g., Fusimonas intestini)

This compound can be produced by certain types of gut bacteria. nih.govimrpress.com One such commensal species is Fusimonas intestini, which belongs to the family Lachnospiraceae. nih.govimrpress.com The metabolic activities of these gut microbes contribute to the pool of long-chain fatty acids in the host. imrpress.com

Interplay with Gut Microbiome Composition (e.g., Phascolarctobacterium succinatutens)

The levels of this compound are also associated with the broader composition of the gut microbiome. For example, a study observed an inverse relationship between this compound and the abundance of Phascolarctobacterium succinatutens. nih.govimrpress.com In a cohort of patients with CAD and DM taking metformin, a higher abundance of P. succinatutens was correlated with a decrease in serum this compound. nih.govimrpress.comresearchgate.net This suggests a complex interplay where the presence of certain beneficial microbes may influence the levels of specific fatty acid metabolites.

Nutritional Factors Affecting Circulating Levels

The levels of circulating this compound are influenced by metabolic processes linked to the gut microbiota. nih.gov The gut microbiome plays a crucial role by breaking down dietary components to produce various metabolites that can enter systemic circulation and affect the host's metabolism and immune responses. nih.govimrpress.comimrpress.com An imbalance in the gut microbiota can lead to changes in the levels of metabolites like this compound. nih.govresearchgate.net

Recent research has highlighted the role of the oral antidiabetic medication metformin in modulating the gut microbiota and, consequently, the serum metabolome. nih.govimrpress.com In a study involving patients with coronary artery disease (CAD) and diabetes mellitus (DM), long-term metformin administration was associated with a significant decrease in serum levels of this compound. nih.govimrpress.comresearchgate.net This effect is linked to metformin's positive influence on commensal flora, leading to healthier metabolic profiles. imrpress.comresearchgate.net The study observed a higher abundance of beneficial bacteria such as Bacteroides coprocola and Phascolarctobacterium succinatutens in patients taking metformin, which was correlated with lower levels of pathogenic metabolites, including this compound. nih.govimrpress.com

Table 1: Key Metabolites and Gut Microbiota Associated with Metformin Intake in CAD-DM Patients

Biomarker TypeNameAssociation with MetforminEffect on 5-Year Prognosis
Metabolite This compoundDecreasedWorsened
Metabolite 3,9-dimethyluric acidDecreasedWorsened
Metabolite Z-vad-fmkDecreasedWorsened
Metabolite Hydroxy-alpha-sanshool (HAS)IncreasedImproved
Metabolite DecenoylcarnitineIncreasedImproved
Bacteria Bacteroides coprocolaIncreased AbundanceN/A
Bacteria Bacteroides massiliensisIncreased AbundanceN/A
Bacteria Phascolarctobacterium succinatutensIncreased AbundanceN/A
Bacteria Eubacterium coprostanoligenesIncreased AbundanceN/A

This table summarizes findings from a multi-omics analysis of patients with coronary artery disease and diabetes mellitus (CAD-DM). nih.govimrpress.com

Associations with Disease Pathogenesis

This compound, a long-chain fatty acid, has been identified as a potentially pathogenic metabolite in the context of cardiovascular disease (CVD). nih.govimrpress.comresearchgate.net Specifically, in patients with both coronary artery disease and diabetes mellitus, elevated levels of this compound are positively associated with a poorer 5-year prognosis following percutaneous coronary intervention (PCI). nih.govimrpress.comresearchgate.net Its accumulation is thought to contribute to the progression of atherosclerosis, the underlying cause of many cardiovascular events. imrpress.comresearchgate.net

Chronic psychosocial stress is another factor that can accelerate vascular inflammation, which is a key element in the pathogenesis of cardiovascular diseases. oatext.com The presence of co-morbid conditions like diabetes amplifies this inflammatory burden, creating a systemic environment where metabolites like this compound can exert their pathogenic effects. oatext.com Studies have shown that an imbalance in the gut microbiota can compromise the integrity of the gut barrier, leading to increased intestinal permeability and the translocation of microbial byproducts into the bloodstream, which can contribute to systemic diseases like CVD. nih.govresearchgate.net

Table 2: Association of Key Metabolites with 5-Year Major Adverse Cardiac Events (MACE) Prognosis in CAD-DM Patients

MetaboliteAssociation with Poorer 5-Year Prognosis
This compoundPositive
4-(nitrosoamino)-1-(3-pyridinyl)-1-butanonePositive
3,9-dimethyluric acidPositive
Z-vad-fmkPositive

This table indicates metabolites whose enrichment is linked to a worse clinical outcome over a five-year period for patients with coronary artery disease and diabetes mellitus. imrpress.comresearchgate.net

The pathogenic role of this compound in cardiovascular disease is closely linked to its ability to promote inflammation and the accumulation of cytokines. nih.govimrpress.com Chronic low-grade inflammation is a critical driver in the development and destabilization of atherosclerotic plaques. nih.govimrpress.comresearchgate.net The activation of the inflammatory response is a significant contributor to the progression of coronary artery disease and the development of acute coronary syndromes. nih.govimrpress.com

This systemic inflammation involves various signaling pathways, including the activation of nuclear factor-κB (NF-κB), which leads to the secretion of pro-inflammatory factors. nih.govimrpress.com An imbalance in the gut microbiota can trigger immune activation and a state of chronic inflammation, which plays a crucial role in the development of numerous diseases. nih.govimrpress.comresearchgate.net By fostering this inflammatory environment, this compound contributes to the pathophysiology of atherosclerosis, thereby increasing the risk of adverse cardiovascular events. nih.govimrpress.com The reduction of this metabolite, as seen in patients treated with metformin, is associated with anti-inflammatory effects and a better long-term prognosis. nih.gov

Advanced Synthetic Methodologies and Chemical Modifications of Tridec 10 Enoic Acid Analogs

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to construct complex molecules. In the context of unsaturated fatty acids and their derivatives, this approach offers significant advantages in achieving specific stereochemistries and regioselectivities that are often challenging to obtain through purely chemical methods.

A notable example of a chemoenzymatic approach is the synthesis of unsaturated fatty acid glucoside esters. nih.gov This process typically involves the enzymatic esterification of a glucoside with an unsaturated fatty acid in a non-aqueous medium. Lipases are commonly employed for this transformation due to their ability to function in organic solvents and their regioselectivity. For instance, immobilized lipase (B570770) B from Candida antarctica has demonstrated high regioselectivity for the primary hydroxyl group of glucose. nih.gov The reaction conditions, such as the choice of solvent and the removal of water as a by-product, can be optimized to achieve high conversion yields, often exceeding 95%. nih.gov This biocatalyst can also be recycled multiple times without a significant loss of activity, highlighting the sustainability of this method. nih.gov This strategy can be adapted for the synthesis of various fatty acid derivatives by employing different fatty acid substrates and alcohol acceptors.

Total Synthesis Approaches for Tridec-10-enoic Acid Scaffolds

Total synthesis provides a means to construct this compound and its analogs from simple, readily available starting materials. This allows for precise control over the molecular architecture and the introduction of structural modifications.

The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. imist.mawikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the synthesis of long-chain unsaturated fatty acids, the Knoevenagel condensation can be employed to construct the alkene moiety. researchgate.net For example, a long-chain aldehyde can be reacted with an active methylene (B1212753) compound like malonic acid or its esters. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org A variety of catalysts, including environmentally friendly options like marine fish scales, have been developed to promote this reaction under mild conditions with high yields. imist.ma

Table 1: Examples of Catalysts Used in Knoevenagel Condensation

CatalystCarbonyl CompoundActive Methylene CompoundSolventTemperature (°C)Yield (%)
Marine Fish Scales (MFS)BenzaldehydeMalononitrileMethanol6079
NaNO3/MFSBenzaldehydeMalononitrileMethanol6095
Piperidine2-MethoxybenzaldehydeThiobarbituric acidEthanolReflux>95% (Z-isomer)
Pyrrolidinium AcetateDodecanaldehydeMethyl acetoacetateSolvent-free8090

This table presents a selection of catalysts and reaction conditions for the Knoevenagel condensation, illustrating the versatility of this reaction in forming C=C bonds.

The synthesis of unsaturated fatty acids often requires precise control over the geometry of the double bonds. Stereoselective methods, such as the Wittig reaction and palladium-catalyzed cross-coupling reactions, are instrumental in achieving the desired (E) or (Z) configuration. nih.gov For instance, the synthesis of a (6Z,10E,12Z)-octadecatrienoic acid involved a stereoselective Wittig reaction to establish one of the Z-configured double bonds. nih.gov

Acylation reactions are fundamental to the synthesis and modification of fatty acids. These reactions involve the introduction of an acyl group (R-C=O) onto a molecule. In the context of fatty acid synthesis, acylation can be used to attach the fatty acid chain to a carrier protein or to another molecule to form a derivative. ourbiochemistry.comnih.gov

The activation of the fatty acid's carboxyl group is a key step in acylation. This is often achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, an acyl azide (B81097), or an activated ester. For example, in protein fatty acid acylation, the fatty acid is first activated to a fatty acyl-CoA thioester. nih.gov This activated fatty acid can then be transferred to a nucleophilic group, such as an amine or a hydroxyl group, on the target molecule. nih.gov Chemical acylation methods often employ coupling reagents to facilitate the formation of amide or ester bonds.

Design and Synthesis of Mechanistic Probes and Analogs

To investigate the biological targets and mechanisms of action of this compound, researchers design and synthesize molecular probes and analogs. These modified structures can help to identify binding partners, elucidate metabolic pathways, and modulate biological activity.

Urea-containing compounds are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. researchgate.net The incorporation of a urea (B33335) moiety into a fatty acid structure can enhance its binding affinity and selectivity for specific proteins.

The synthesis of urea derivatives of fatty acids can be achieved through several routes. One common method involves the reaction of a fatty acyl halide with an alkali metal urea, such as sodium urea. google.com For example, stearyl urea can be synthesized by reacting stearyl chloride with sodium urea. google.com Another approach is the reaction of a fatty acid with urea in the presence of a catalyst. The synthesis of erucamide, a fatty acid amide, has been achieved by reacting erucic acid with urea. nih.gov More contemporary methods for urea synthesis involve the reaction of amines with isocyanates, which can be generated in situ from carboxylic acids via rearrangements like the Curtius or Hofmann rearrangement. organic-chemistry.org

The design of urea-containing fatty acid analogs as mechanistic probes often involves creating a library of related compounds with systematic structural variations. For example, a series of uracil (B121893) urea derivatives were synthesized as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. researchgate.net These analogs were designed to explore the structure-activity relationships and to improve the potency and selectivity of the inhibitors. The synthesis of these compounds typically involves the reaction of an appropriate isocyanate with an amine. researchgate.net While the specific synthesis of a urea-containing tridecenoic acid analog designated "UA-8" is not detailed in the provided search results, the general synthetic strategies outlined provide a clear pathway to its creation.

Ether Analogs and Structural Modifications

The synthesis of ether analogs of fatty acids, including potential derivatives of this compound, represents a significant area of research aimed at producing compounds with modified physicochemical properties and biological activities. Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, are found in various organisms and exhibit unique structural and functional roles. nih.govoup.com The methodologies developed for the synthesis of natural and non-natural ether lipids can be adapted to create ether analogs of this compound.

A common strategy for the synthesis of alkyl ether lipids involves the reaction of a protected glycerol derivative with an alkyl halide or mesylate. For instance, 1-O-alkylglycerols can be synthesized from the corresponding alkyl methanesulfonate (B1217627) and isopropylideneglycerol. This approach allows for the introduction of a variety of alkyl chains, and could hypothetically be used to introduce a tridec-10-enyl chain.

Another versatile method is the reductive cleavage of benzylidene acetals of glycerol, which can be followed by alkylation to introduce the desired ether-linked chain. The synthesis of ether lipids often involves multiple protection and deprotection steps to ensure regioselectivity and to avoid unwanted side reactions.

Structural modifications of fatty acids are not limited to the introduction of ether linkages. Other modifications that can be envisaged for this compound, based on general fatty acid chemistry, include:

Modification of the Carboxylic Acid Head Group: The carboxylic acid can be converted into esters, amides, or other functional groups to alter polarity and biological targeting.

Alterations to the Alkyl Chain: This can include the introduction of branching, additional unsaturation, or other functional groups such as hydroxyl or epoxy moieties.

Isomerization of the Double Bond: The position and stereochemistry (E/Z) of the double bond can be altered to investigate structure-activity relationships.

The synthesis of these analogs often requires multi-step sequences and the use of various catalytic systems to achieve the desired chemo-, regio-, and stereoselectivity.

Modification StrategyKey ReactionsPotential Analog of this compound
Ether Linkage Formation Williamson ether synthesis, Reductive cleavage of acetals1-O-(Tridec-10'-enyl)glycerol
Carboxylic Acid Derivatization Esterification, AmidationMethyl tridec-10-enoate, Tridec-10-enamide
Alkyl Chain Modification Hydroxylation, EpoxidationHydroxy-tridec-10-enoic acid, Epoxy-tridecanoic acid
Double Bond Isomerization Isomerization catalystsTridec-x-enoic acid (various isomers)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fatty acids and their derivatives is of growing importance to minimize environmental impact and improve sustainability. These principles can be applied to the synthesis of this compound and its analogs.

Key green chemistry principles relevant to this context include:

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable biological sources rather than petroleum-based feedstocks. For fatty acid synthesis, this could involve the use of plant oils or other bio-based materials.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This includes the use of biocatalysts (enzymes) and chemocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Reducing or eliminating the use of hazardous solvents and replacing them with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Biocatalysis in Fatty Acid Synthesis:

Enzymes, particularly lipases, play a crucial role in the green synthesis and modification of fatty acids. Lipases can be used for esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For example, immobilized lipases can be used for the synthesis of fatty acid esters in solvent-free systems, which simplifies product purification and allows for catalyst recycling.

The enzymatic synthesis of unsaturated fatty acids can also be achieved using desaturases, which introduce double bonds at specific positions in the fatty acid chain. This approach avoids the use of harsh chemical reagents often required in traditional organic synthesis.

Green Chemistry PrincipleApplication in this compound Synthesis
Renewable Feedstocks Use of plant-derived oils as starting materials.
Catalysis Employment of lipases for esterification and modification.
Atom Economy Designing addition reactions that incorporate all atoms.
Safer Solvents Use of solvent-free reaction conditions or green solvents.
Energy Efficiency Biocatalytic reactions at or near room temperature.

Stereoselective and Regioselective Synthetic Control

Achieving high levels of stereoselective and regioselective control is a central challenge in the synthesis of complex unsaturated fatty acids like this compound and its analogs. The precise positioning and geometry of the double bond, as well as the stereochemistry of any chiral centers, are critical for their biological function.

Stereoselective Synthesis:

The stereochemistry of the double bond (E or Z) in unsaturated fatty acids can be controlled through various synthetic methods. The Wittig reaction and its modifications (e.g., Schlosser modification, Horner-Wadsworth-Emmons reaction) are powerful tools for the stereoselective formation of alkenes. By carefully choosing the reaction conditions and the nature of the ylide and carbonyl compound, either the (E)- or (Z)-isomer can be obtained with high selectivity.

For example, the synthesis of a (Z)-alkene can often be achieved using a non-stabilized ylide in an aprotic solvent, while the use of a stabilized ylide tends to favor the (E)-isomer.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are also highly effective for the stereocontrolled synthesis of unsaturated systems. These reactions allow for the coupling of vinyl organometallics with vinyl halides or triflates, generally with retention of the double bond stereochemistry of both coupling partners.

A stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid, an analog of conjugated linoleic acid, was achieved using a combination of palladium-catalyzed cross-coupling and a stereoselective Wittig reaction. nih.gov A key step involved the Wittig reaction between an aldehyde and a triphenylphosphonium salt to create a dienyne with controlled stereochemistry. nih.gov Subsequent stereocontrolled reduction of the triple bond furnished the desired triene. nih.gov This type of strategy could be adapted for the synthesis of specific stereoisomers of this compound or its polyunsaturated analogs.

Regioselective Synthesis:

Regiocontrol in the synthesis of unsaturated fatty acids involves the precise placement of the double bond along the carbon chain. This can be challenging due to the potential for isomerization under certain reaction conditions.

Enzymatic methods often provide excellent regioselectivity. For instance, lipases can exhibit regioselectivity in the acylation of polyols, preferentially reacting with primary hydroxyl groups. asm.org Desaturases are enzymes that introduce double bonds at specific positions in a fatty acid chain with high regioselectivity.

In chemical synthesis, regiocontrol can be achieved through the use of directing groups or by employing reactions that have inherent regiochemical preferences. For example, the hydroboration-oxidation of a terminal alkyne can be used to introduce a hydroxyl group at a specific position, which can then be further functionalized.

Reaction TypeStereochemical OutcomeRegiochemical Control
Wittig Reaction High (E) or (Z) selectivity depending on conditions.Determined by the position of the carbonyl and phosphonium (B103445) ylide.
Palladium-Catalyzed Cross-Coupling Retention of stereochemistry of coupling partners.Determined by the position of the reactive groups.
Enzymatic Desaturation Typically produces (Z)-alkenes.High regioselectivity at specific carbon atoms.

Sophisticated Analytical Chemistry Approaches for Tridec 10 Enoic Acid Research

Advanced Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including isomers of tridecenoic acid. vulcanchem.comjddtonline.info To enhance volatility for gas-phase analysis, fatty acids like Tridec-10-enoic acid are typically converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). vulcanchem.com This derivatization is often achieved using reagents such as boron trifluoride-methanol. vulcanchem.com

In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where the FAMEs are separated based on their boiling points and interactions with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data, allowing for identification based on fragmentation patterns and retention times. These data are often compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for confirmation. jddtonline.info While powerful for general fatty acid profiling, distinguishing positional isomers (like this compound from tridec-9-enoic acid) can be challenging with standard GC-MS and may require specialized columns or techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a crucial tool in metabolomics, offering high sensitivity and specificity for the direct analysis of underivatized fatty acids in complex biological fluids. mdpi.com In a notable multi-omics study on coronary artery disease patients, untargeted metabolomics analysis using LC-MS/MS identified a significant decrease in serum levels of this compound in patients treated with metformin (B114582). imrpress.com

This approach typically utilizes reversed-phase liquid chromatography to separate analytes from a biological extract. The eluent is then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. sciex.combu.edu The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, where a precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻) is selected and fragmented to produce characteristic product ions. sciex.com This technique, particularly when coupled with high-resolution mass spectrometry, allows for the confident identification and quantification of specific fatty acid isomers in large-scale clinical studies. mdpi.com

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides definitive structural information, which is essential for the unambiguous identification of this compound and for distinguishing it from its various isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of the carbon skeleton, the position of the double bond, and the carboxylic acid functional group. vulcanchem.commdpi.com Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from structurally similar compounds. vulcanchem.commdpi.comvulcanchem.com

Key expected signals in the ¹H NMR spectrum would include multiplets for the olefinic protons at the C-10 and C-11 positions and signals for the methylene (B1212753) protons adjacent to the double bond and the carboxylic acid. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the two sp²-hybridized carbons of the double bond, and the series of sp³-hybridized carbons in the aliphatic chain.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C-1 (COOH)~10-12 (broad s)~179-180
C-2 (CH₂)~2.35 (t)~34-35
C-3 (CH₂)~1.63 (quint)~24-25
C-4 to C-8 (CH₂)~1.2-1.4 (m)~29-30
C-9 (CH₂)~2.0-2.1 (m)~27-28
C-10 (=CH)~5.3-5.5 (m)~129-131
C-11 (=CH)~5.3-5.5 (m)~123-125
C-12 (CH₂)~2.0-2.1 (m)~32-33
C-13 (CH₃)~0.9 (t)~14-15
Note: Predicted values are based on analyses of similar unsaturated fatty acids. vulcanchem.commdpi.comvulcanchem.com Actual values may vary depending on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. mdpi.com For this compound (C₁₃H₂₄O₂), the expected monoisotopic mass is 212.17763 g/mol . nih.gov HRMS analysis, often coupled with LC (LC-HRMS), can measure the mass of the molecular ion (or a related adduct) to within a few parts per million (ppm) of this theoretical value. mdpi.com This high accuracy allows for the unambiguous determination of the molecular formula C₁₃H₂₄O₂, which is a critical step in the identification process, particularly in complex metabolomics samples where multiple compounds may have the same nominal mass. mdpi.comrptu.de

Vibrational Spectroscopy Applications (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of both the carboxylic acid and the carbon-carbon double bond.

Key expected IR absorption bands include:

A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. rptu.de

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. vulcanchem.comvulcanchem.com

A medium intensity band around 3000-3020 cm⁻¹ from the C-H stretching of the alkene (=C-H) group. vulcanchem.com

A band in the 1640-1680 cm⁻¹ region for the C=C stretching of the double bond.

These characteristic bands provide rapid, non-destructive confirmation of the key functional features of the molecule's structure. vulcanchem.comrptu.de

Multi-Omics Integration for System-Level Analysis

To achieve a comprehensive, system-level understanding of the biological significance of this compound, researchers are increasingly turning to multi-omics integration. This advanced approach combines data from different "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a more complete picture of molecular and cellular processes. By analyzing these diverse datasets in parallel, scientists can uncover complex interactions and pathways that would be missed by studying a single omics level in isolation. arxiv.org Lipidomics, the large-scale study of lipids, is a crucial component of these integrative studies, providing detailed profiles of hundreds of lipid species, including fatty acids like this compound, in various biological samples. ihuican.org

A notable application of this strategy in this compound research involves the investigation of metabolic diseases. For instance, a multi-omics study combining fecal 16S rRNA sequencing (microbiomics) and serum untargeted metabolomics was conducted on patients with coronary artery disease. imrpress.comresearchgate.netnih.gov This research identified significant alterations in the gut microbiome and serum metabolite profiles associated with long-term metformin use and patient prognosis. imrpress.comresearchgate.netnih.gov

One of the key findings was a significant decrease in the serum levels of this compound in patients taking metformin compared to those who were not. imrpress.comresearchgate.netnih.gov By integrating the metabolomics data (the observed decrease in the fatty acid) with the microbiomics data (changes in gut bacteria populations), the study could correlate these molecular changes with clinical outcomes, such as a lower rate of major adverse cardiac events over five years. imrpress.comresearchgate.netnih.gov This integrative analysis suggests a potential link between metformin, the gut microbiome, the metabolism of this compound, and cardiovascular health benefits. nih.gov Such studies highlight the power of multi-omics to generate new hypotheses and identify molecules like this compound as potential players in complex biological networks.

Table 1: Example of Multi-Omics Integration in this compound Research This table is interactive. You can sort and filter the data.

Omics Technology Used Key Finding Related to this compound Associated Biological Context/Outcome Reference
Untargeted Serum Metabolomics Decreased serum levels of this compound. Long-term metformin treatment in coronary artery disease patients with diabetes mellitus. imrpress.com, researchgate.net, nih.gov
16S rRNA Fecal Sequencing Alterations in gut microbiome composition. Correlated with changes in serum metabolites, including this compound. imrpress.com, researchgate.net, nih.gov

Bioanalytical Method Development and Validation

The accurate quantification of this compound in biological matrices such as plasma, serum, or tissues is fundamental for its study in a research context. This requires the development and validation of robust bioanalytical methods. ijpsonline.com The process ensures that the chosen analytical procedure is reliable, reproducible, and suitable for its intended purpose. ich.orgfda.gov

Method Development The development phase involves establishing the optimal procedures and conditions for quantifying the analyte. fda.gov For a fatty acid like this compound, common analytical techniques include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). nih.govteagasc.iemdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for fatty acid analysis. It typically requires a derivatization step to convert the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs), prior to injection into the GC system. sciepub.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has become a primary tool in modern bioanalysis due to its high selectivity, sensitivity, and throughput. ijpsonline.com It can often measure fatty acids directly from a processed sample extract without derivatization, combining the separation power of LC with the precise detection and quantification capabilities of MS/MS. frontiersin.org

The development process involves optimizing sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters to achieve the best possible signal for this compound while minimizing interference from other components in the biological matrix. ijpsonline.commdpi.com

Method Validation Once a method is developed, it must undergo full validation according to international guidelines, such as those from the International Council for Harmonisation (ICH). ijpsonline.comich.orgfda.gov Validation demonstrates that the method is acceptable for its intended use and that the results are reliable. fda.gov Key validation parameters are outlined in the table below.

Table 2: Key Parameters for Bioanalytical Method Validation This table is interactive. You can sort and filter the data.

Validation Parameter Description Common Acceptance Criteria Reference
Specificity & Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other expected components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard. nih.gov, mdpi.com
Accuracy The closeness of the determined value to the nominal or known true value. The mean value should be within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the lower limit of quantification). teagasc.ie, mdpi.com
Calibration Curve & Linearity The relationship between the instrument response and the known concentration of the analyte over a specific range. A linear regression model is typically used, with a correlation coefficient (r²) of ≥0.99 being desirable. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined as a signal-to-noise ratio of 3:1. teagasc.ie
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The analyte response should be at least 5 times the response of a blank sample. Precision and accuracy must meet acceptance criteria (e.g., within 20%). teagasc.ie

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. | ich.org |

Mechanistic Investigations and Cellular Signaling Pathways Involving Tridec 10 Enoic Acid Analogs

Modulation of Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are increasingly recognized as key regulators of cell survival and death pathways. Analogs of tridec-10-enoic acid have been shown to influence several aspects of mitochondrial function, thereby impacting cellular bioenergetics.

The mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and is essential for ATP synthesis. ionbiosciences.com A loss of ΔΨm is an early event in apoptosis. ionbiosciences.com Studies involving analogs of epoxyeicosatrienoic acids (EETs), which share structural similarities with this compound derivatives, have demonstrated a protective effect on ΔΨm. For instance, treatment with 14,15-EET was found to significantly reduce the laser-induced loss of ΔΨm in isolated rat cardiomyocytes and H9c2 cells. nih.gov This protective effect suggests a mechanism for limiting mitochondrial dysfunction during cellular stress. nih.gov The measurement of ΔΨm is often accomplished using fluorescent probes like JC-1 or JC-10, which exhibit a shift in fluorescence from orange in healthy, polarized mitochondria to green in depolarized mitochondria. ionbiosciences.comhellobio.com

The oxidative respiratory capacity of mitochondria reflects their ability to generate ATP through aerobic respiration. Research has shown that certain this compound analogs can preserve and even enhance this capacity under stress conditions. In a study using the dual-acting synthetic analog UA-8 (13-(3-propylureido)tridec-8-enoic acid), which has both EET-mimetic and soluble epoxide hydrolase (sEH) inhibitory properties, treatment of starved HL-1 cardiac cells resulted in a significant improvement in mitochondrial function. nih.gov This was evidenced by the preservation of the ADP/ATP ratio and the oxidative respiratory capacity. nih.govresearchgate.net Specifically, UA-8 treatment helped to maintain the enzymatic activities of key proteins in the mitochondrial respiratory chain, including citrate (B86180) synthase, succinate (B1194679) dehydrogenase, and cytochrome c oxidase. nih.govresearchgate.net Furthermore, starvation-induced reductions in the respiratory control ratio (RCR), a measure of the coupling between oxygen consumption and ATP synthesis, were prevented by UA-8. nih.gov

Mitochondrial biogenesis is the process of generating new mitochondria, which is vital for maintaining a healthy mitochondrial population. frontiersin.org Some this compound analogs have been shown to promote this process. The analog 2-(tridec-12-yn-1-ylthio)acetic acid (1-triple TTA) was found to increase the gene expression of proteins involved in mitochondrial activity and proliferation in rats. semanticscholar.orgnih.gov Similarly, studies with UA-8 in starved cardiac cells revealed an increase in the DNA binding activity of pCREB and Nrf1/2, as well as increased SIRT1 activity. nih.govresearchgate.net These factors are known to be involved in the regulation of mitochondrial biogenesis. frontiersin.org This was correlated with elevated levels of mitochondrial proteins, suggesting that EET-mediated events lead to preserved mitobiogenesis. nih.govresearchgate.net This ultimately contributes to a healthier pool of mitochondria within the cells, particularly under conditions of stress. researchgate.net

Autophagy Regulation and Cellular Protection

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis and survival during stress.

Under conditions of starvation, cells activate autophagy to generate nutrients and clear damaged components to maintain viability. This compound analogs have been implicated in the modulation of this protective response. For instance, the EET analog UA-8 has been shown to improve the viability and recovery of starved cardiac cells. researchgate.net This protective effect is linked to its ability to regulate the autophagic response, leading to a healthier mitochondrial population. researchgate.net By modulating autophagy, these analogs help to mitigate cellular stress responses, such as the activation of caspase-3 and proteasome activities. researchgate.netresearchgate.net The protective effects of EETs in starved cardiac cells appear to involve the enhanced activation of AMP-activated protein kinase (AMPK), a key energy sensor that can trigger autophagy. researchgate.net

The process of autophagy is governed by a set of autophagy-related genes (Atg). Atg7 is a crucial E1-like ligase necessary for the formation of the autophagosome. nih.gov The protective effects of EET analogs in starved cardiac cells have been shown to be dependent on a functional autophagy pathway. researchgate.net When Atg7 was silenced using short hairpin RNA (shRNA), the protective effects of EETs were abolished. researchgate.net This finding demonstrates that Atg7 is a critical component of the signaling pathway through which these analogs exert their cytoprotective effects during starvation. researchgate.net This highlights a central role for the autophagic machinery in linking EET-mediated signaling to cell survival under metabolic stress. researchgate.net

Anti-Inflammatory and Immunomodulatory Effects

Analogs of this compound, particularly those that mimic the action of epoxyeicosatrienoic acids (EETs), have demonstrated significant anti-inflammatory and immunomodulatory properties. These compounds can intervene in cellular signaling cascades that are typically triggered by inflammatory stimuli.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to a robust pro-inflammatory response. frontiersin.orgmdpi.com Analogs of this compound have been shown to effectively counteract these effects. For instance, the synthetic EET analog UA-8 [13-(3-propylureido)tridec-8-enoic acid] significantly mitigates LPS-induced cytotoxicity in neonatal cardiomyocytes. frontiersin.orgnih.gov This protective effect is characterized by the preservation of cell viability and mitochondrial function in the face of LPS challenge. frontiersin.orgnih.gov

The anti-inflammatory action involves the suppression of key inflammatory markers. In cellular models, treatment with UA-8 has been observed to reduce the DNA binding activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. nih.gov This inhibition of NF-κB activation is a cornerstone of the anti-inflammatory effects exerted by these fatty acid analogs. vulcanchem.comoncotarget.com The result is a marked decrease in the cellular inflammatory state, preventing the downstream damage associated with an unchecked inflammatory cascade. nih.govfrontiersin.org

Table 1: Effects of this compound Analog (UA-8) on LPS-Induced Pro-Inflammatory Markers in Cardiomyocytes This table is interactive. You can sort and filter the data.

Marker Effect of LPS Effect of LPS + UA-8 Source
Cell Viability Decreased Significantly Improved frontiersin.orgnih.gov
Mitochondrial Function Impaired Significantly Improved frontiersin.orgnih.gov
NF-κB DNA Binding Activity Increased Significantly Reduced nih.gov
Caspase-3 Activity Increased Significantly Reduced nih.gov

| Total Antioxidant Capacity | Reduced | Restored | frontiersin.org |

The immunomodulatory effects of this compound analogs extend to the regulation of cytokine production. Cytokines are signaling proteins that are crucial in mediating and regulating immunity and inflammation. mdpi.commdpi.com An excessive release of pro-inflammatory cytokines can lead to tissue damage. nih.gov

EET analogs, including UA-8, modulate cytokine release primarily by inhibiting the NF-κB signaling pathway. frontiersin.orgvulcanchem.com In LPS-stimulated cardiomyocytes, co-treatment with UA-8 led to a significant decrease in the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov The specificity of this effect was confirmed by experiments where the anti-inflammatory actions of UA-8 were nullified by co-treatment with 14,15-EEZE, a specific EET antagonist. nih.gov This demonstrates that the cytokine modulation is mediated through EET-specific pathways. The mechanism often involves preventing the degradation of IκBα, the inhibitory subunit of NF-κB, which keeps NF-κB sequestered in the cytoplasm and prevents it from activating gene transcription in the nucleus. oncotarget.com

Receptor-Mediated Actions and Signaling Cascades

The biological activities of this compound analogs are initiated through their interaction with specific cellular receptors, which in turn activates downstream signaling cascades that orchestrate the cellular response.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. nih.govmdpi.comnih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. mdpi.comwjgnet.com EETs and their analogs can function as ligands for these receptors. frontiersin.orgnih.gov

Research has shown that the protective effects of the this compound analog UA-8 against LPS-induced damage in cardiomyocytes are dependent on PPARγ signaling. frontiersin.orgnih.gov EETs are proposed to act as PPARγ agonists, activating the receptor. frontiersin.org This activation is critical, as the anti-inflammatory and cytoprotective effects of UA-8 were significantly diminished when PPARγ was inhibited using a pharmacological agent, GW9662. nih.gov This suggests a mechanism where the binding of the EET analog to PPARγ initiates a signaling cascade that suppresses the pro-inflammatory response, in part by negatively interfering with the NF-κB pathway. frontiersin.orgnih.gov

Table 2: Requirement of PPARγ Signaling for the Protective Effects of UA-8 in LPS-Treated Cardiomyocytes This table is interactive. You can sort and filter the data.

Measured Outcome Treatment: LPS + UA-8 Treatment: LPS + UA-8 + GW9662 (PPARγ Inhibitor) Source
Cell Viability Protected Protection Abolished nih.gov
NF-κB DNA Binding Inhibited Inhibition Reversed nih.gov

| Caspase-3 Activity | Reduced | Reduction Abolished | nih.gov |

The Phosphoinositide-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival, growth, and proliferation. frontiersin.orgresearchgate.net This pathway is activated by various growth factors and can negatively regulate LPS-induced inflammatory responses. nih.govnumberanalytics.com The activation of the PI3K/Akt pathway involves the phosphorylation of membrane inositol (B14025) lipids, leading to the recruitment and activation of Akt. jppres.commdpi.com

There is evidence of complex interplay between the PI3K/Akt and PPARγ pathways. nih.gov Studies suggest that the biological effects triggered by EETs may involve the PI3K pathway. nih.gov Activation of PI3K/Akt signaling can lead to the inhibition of NF-κB activity, thus reducing the expression of inflammatory molecules like TNF-α. nih.gov While direct evidence linking this compound to this pathway is still emerging, the established role of PI3K/Akt as a negative regulator of inflammation and its known interactions with PPARγ suggest it is a likely component of the signaling network activated by EET analogs. nih.govnih.gov

AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a central role in regulating metabolism. psychiatryinvestigation.orgwikipedia.org When activated, often in response to a low intracellular energy state, AMPK stimulates energy-producing pathways like fatty acid oxidation and inhibits energy-consuming processes. wikipedia.org Beyond metabolism, AMPK activation also modulates inflammatory cascades. mdpi.com

Mechanistic studies have shown that EETs can lead to the enhanced activation of AMPK. omicsdi.org The activation of AMPK can occur through phosphorylation by upstream kinases such as Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). psychiatryinvestigation.orgnih.govembopress.org Once active, AMPK can contribute to the anti-inflammatory phenotype by regulating downstream targets. mdpi.com The activation of AMPK by EET analogs represents another layer of the complex signaling network these compounds employ to exert their cellular effects, linking metabolic regulation with anti-inflammatory action.

Sarcolemmal ATP-Sensitive Potassium Channels (pmKATP) Modulation

Mechanistic investigations into the cellular signaling pathways affected by this compound analogs have identified the modulation of sarcolemmal ATP-sensitive potassium channels (pmKATP) as a key event. These channels are crucial in linking the metabolic state of a cell to its electrical activity, particularly in cardiomyocytes.

Research has highlighted the activity of a synthetic analog, UA-8, which is chemically known as 13-(3-propylureido)tridec-8-enoic acid. researchgate.netualberta.ca This compound functions as a dual-acting molecule, exhibiting both mimetic properties of epoxyeicosatrienoic acids (EETs) and inhibitory effects on soluble epoxide hydrolase (sEH). researchgate.netualberta.ca The modulation of pmKATP is a critical component of the protective effects observed in cardiac cells. Studies have demonstrated that the activation of these channels is a vital step in the signaling cascade initiated by EETs and their mimics, like UA-8, ultimately leading to cellular protection, especially under conditions of metabolic stress such as starvation. researchgate.net

The engagement of pmKATP by these analogs is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.net The interplay between pmKATP activation and AMPK signaling contributes to the preservation of mitochondrial function and the modulation of autophagy, which are essential for cell survival during periods of limited nutrient availability. researchgate.netvulcanchem.com

Table 1: Research Findings on pmKATP Modulation by a Tridecenoic Acid Analog

Compound Chemical Name Target Channel Cellular Context Key Finding Reference
UA-8 13-(3-propylureido)tridec-8-enoic acid Sarcolemmal ATP-sensitive potassium channels (pmKATP) Cardiac cells (HL-1 and neonatal cardiomyocytes) Plays a crucial role in the EET-mediated protective effects during starvation. researchgate.net

Structure-Activity Relationship Studies (SAR) of Tridecenoic Acid Derivatives

Structure-activity relationship (SAR) studies on tridecenoic acid derivatives and related fatty acids have provided valuable insights into the structural requirements for their biological activities, including the modulation of ion channels. While comprehensive SAR data specifically for this compound is limited, studies on various analogs with modified carbon chains, double bond positions, and functional groups have elucidated key features governing their potency and selectivity.

For instance, the position and configuration of the double bond within the fatty acid chain are critical. Studies on other unsaturated fatty acids have shown that shifting the double bond can alter a compound's activity from agonistic to antagonistic. mdpi.com In the context of potassium channel modulation, the length of the carbon chain and the presence of specific functional groups significantly influence the blocking efficacy. For example, in studies of Kv channels, decanoic acid, a shorter saturated fatty acid, showed potent channel-blocking activity. mdpi.com

The introduction of bulky or functional groups to the fatty acid backbone is a common strategy to enhance or modify activity. The synthetic analog UA-8, with a ureido group attached to the tridecenoic acid scaffold, was designed to have dual EET-mimetic and sEH inhibitory properties, highlighting how functionalization can introduce multi-target activity. researchgate.netualberta.cascispace.com Other modifications, such as the introduction of amide or oxamide (B166460) groups as bioisosteres for epoxide functionalities in related fatty acids, have been shown to be effective in conferring protective effects in renal cells. mdpi.com

Furthermore, the lipophilicity and the presence of electron-donating or -withdrawing groups can impact the interaction of these molecules with their biological targets. The replacement of a triple bond with a bioisosteric aromatic ring in other lipid families has been shown to be a successful strategy to improve biological activity. nih.gov

A multi-omics analysis in patients with coronary artery disease revealed that lower serum levels of this compound were associated with metformin (B114582) treatment and improved 5-year prognoses, suggesting that the endogenous levels and metabolism of this specific fatty acid have clinical relevance. nih.gov

Future Research Directions and Unexplored Avenues for Tridec 10 Enoic Acid

Elucidating Comprehensive Metabolic Networks

A critical starting point for future research is to fully understand how tridec-10-enoic acid is synthesized and broken down in the body. The biosynthesis of unsaturated fatty acids is a complex process involving a series of enzymatic reactions. nih.gov In eukaryotes, this typically begins with acetyl-CoA and involves elongation and desaturation steps. nih.gov Specifically for this compound, it is hypothesized to be formed via the dehydrogenation of 10-undecenoic acid. nih.gov However, the precise enzymes and metabolic pathways involved in the production and degradation of this compound are yet to be definitively identified. researchgate.netsmpdb.catandfonline.com

Future investigations will need to employ advanced metabolomic techniques to trace the biotransformation of this fatty acid. This includes identifying key intermediates and the enzymes responsible for each step. A deeper understanding of its metabolic network will be crucial for interpreting its physiological roles.

Expanding the Understanding of Microbiome-Host Interactions

The gut microbiome plays a pivotal role in host health by metabolizing dietary components into a vast array of bioactive molecules, including short- and medium-chain fatty acids. nih.govtandfonline.commdpi.com These microbial metabolites are key messengers in the communication between the gut and the rest of the body, influencing everything from immune responses to metabolic regulation. frontierspartnerships.orgfrontiersin.org

Recent findings have linked alterations in the gut microbiome and specific serum metabolites, including this compound, to the long-term prognosis of coronary artery disease. nih.govimrpress.comnih.govresearchgate.net One study observed a decrease in this compound in patients with a better prognosis, suggesting a potentially pathogenic role for this fatty acid in this context. imrpress.com This highlights the urgent need to explore the intricate interplay between this compound, the gut microbiota, and host physiology. embl.orgkcl.ac.ukuni-tuebingen.de Future research should focus on identifying the specific gut microbes that produce or modify this compound and how this fatty acid, in turn, modulates the composition and function of the microbiome. mdpi.com Understanding this bidirectional relationship is essential for deciphering its impact on health and disease. nih.gov

Development of Novel Chemical Probes and Analogs

To dissect the cellular and molecular functions of this compound, the development of specialized chemical tools is paramount. This includes the synthesis of chemical probes and analogs that can be used to track the fatty acid within cells and identify its protein binding partners. oatext.com

One promising approach is the creation of fatty acid analogs containing "tags," such as azide (B81097) or alkyne groups, which allow for their visualization and isolation from complex biological samples. researchgate.net For instance, omega-azido-fatty acids have been successfully used to visualize fatty-acylated proteins. researchgate.net Similarly, binding-based proteomic profiling (BBPP) probes, which incorporate a photoactivatable group, can be used to covalently link the fatty acid analog to its interacting proteins, enabling their identification. oatext.com

Furthermore, the synthesis of structural analogs of this compound can help to elucidate the structure-activity relationships that govern its biological effects. nih.gov For example, a derivative of tridec-8-enoic acid has been synthesized to study its effects on mitochondrial function. nih.govualberta.ca Similar strategies could be applied to this compound to pinpoint the specific structural features responsible for its activity.

Probe/Analog TypeApplicationPotential for this compound Research
Isotopically Labeled Analogs Tracing metabolic pathways using NMR and mass spectrometry. scbt.comElucidating the biosynthesis and degradation pathways of this compound.
Fluorescent Probes Visualizing the localization and dynamics of the fatty acid within cells and tissues. nih.govStudying the subcellular distribution and transport of this compound.
Affinity-Based Probes (e.g., with biotin (B1667282) or azide tags) Identifying protein binding partners and characterizing protein-lipid interactions. researchgate.netcsic.esDiscovering the cellular receptors and enzymes that interact with this compound.
Photoactivatable Probes Covalently labeling binding proteins, including those with non-reactive binding sites. oatext.comCapturing a broader range of interacting proteins to understand its signaling pathways.
Structural Analogs Investigating structure-activity relationships and developing potential therapeutic agents. nih.govnih.govDetermining the key structural features of this compound required for its biological activity.

Advanced Analytical Techniques for In Vivo Quantification

Accurately measuring the levels of this compound in biological samples is crucial for understanding its physiological and pathological relevance. Current methods for quantifying short- and medium-chain fatty acids often involve derivatization followed by techniques like reverse-phase liquid chromatography coupled with tandem mass spectrometry (RPLC-MS/MS). springernature.comresearchgate.net While effective, there is a continuous need to develop more sensitive and high-throughput analytical methods. nih.gov

Future efforts should focus on refining these techniques to achieve lower limits of detection and quantification, enabling the measurement of even minute amounts of this compound in various tissues and biofluids. springernature.comresearchgate.net The development of single-cell analysis methods would be a significant leap forward, allowing researchers to study fatty acid uptake and metabolism at an unprecedented resolution. news-medical.net

Analytical TechniquePrincipleApplication in this compound Research
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physical and chemical properties, followed by mass-based identification. mdpi.comQuantification of this compound in various biological matrices. creative-proteomics.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in a liquid phase before mass analysis, suitable for less volatile molecules. springernature.comresearchgate.netHigh-throughput and sensitive quantification of this compound and its metabolites. researchgate.net
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling confident identification of unknown compounds. csic.esUnambiguous identification of this compound and its isomers in complex samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution. scbt.comElucidating the structure of this compound and its derivatives.

Therapeutic Target Validation and Mechanistic Deepening

Ultimately, the goal of this research is to determine if this compound or its metabolic pathways can be targeted for therapeutic benefit. oup.commdpi.comnih.govmdpi.com The initial observation linking lower levels of this fatty acid to improved outcomes in coronary artery disease patients suggests it could be a potential drug target. nih.govimrpress.comresearchgate.net

Future research must focus on validating these potential therapeutic targets. idrblab.net This involves a deeper investigation into the molecular mechanisms by which this compound exerts its effects. For example, does it act on specific cellular receptors, such as G-protein coupled receptors, which are known to be activated by other fatty acids? mdpi.comfrontierspartnerships.org Or does it influence gene expression by modulating the activity of transcription factors? oup.com

Unsaturated fatty acids and their derivatives have been shown to possess a range of biological activities, including anti-inflammatory and immunomodulatory effects. oup.comfrontiersin.org It will be critical to explore whether this compound shares these properties and to what extent. By building a comprehensive understanding of its mechanism of action, researchers can begin to design strategies to modulate its activity for therapeutic purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.